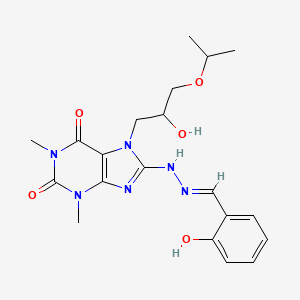

(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a hydrazinyl-linked 2-hydroxybenzylidene moiety and a hydroxy-isopropoxypropyl side chain.

Properties

IUPAC Name |

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O5/c1-12(2)31-11-14(27)10-26-16-17(24(3)20(30)25(4)18(16)29)22-19(26)23-21-9-13-7-5-6-8-15(13)28/h5-9,12,14,27-28H,10-11H2,1-4H3,(H,22,23)/b21-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBMLRBEVZTLIV-ZVBGSRNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 306.33 g/mol

- IUPAC Name : (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

This compound features a complex structure that includes multiple functional groups which contribute to its biological activity.

Research indicates that compounds with similar purine structures often interact with various biological targets such as enzymes and receptors. The mechanisms through which (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It may act on certain receptors that play crucial roles in cellular signaling pathways.

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of similar purine derivatives. Here are some key findings relevant to this compound:

Anticancer Activity

Research has shown that purine derivatives can exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds structurally related to (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have demonstrated the ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Some studies suggest that similar compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity can be beneficial for treating conditions characterized by chronic inflammation.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Potential anticancer and anti-inflammatory activity | [Research Study 1] |

| 8-(sec-butyl)-1H-purine-2,6(3H,7H)-dione | Enzyme inhibition related to cancer pathways | [Research Study 2] |

| 7-Benzyl-1H-purine-2,6(3H,7H)-dione | Anticancer properties and modulation of metabolic pathways | [Research Study 3] |

Case Studies

Several case studies have highlighted the potential therapeutic applications of purine derivatives:

- Case Study on Cancer Treatment : A study involving a derivative similar to the compound showed promising results in reducing tumor size in xenograft models.

- Case Study on Inflammatory Diseases : Another study reported that a related compound significantly reduced markers of inflammation in animal models of arthritis.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine-Dione Family

Compound 7 (6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione)

- Core Structure : Pyrimidine-dione (vs. purine-dione in the target compound).

- Substituents : Methoxymethyl groups at N1 and N3, a hydroxy-hydroxymethylpropyl chain at C6, and a methyl group at C3.

- Key Data :

- Methoxymethyl groups may confer higher lipophilicity than the target compound’s hydroxy-isopropoxypropyl chain, impacting membrane permeability .

Purine-Dione Derivatives with Hydrazinyl Moieties

8-[(2E)-2-Benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

- Core Structure : Purine-dione, identical to the target compound.

- Substituents :

- Position 7 : 3-Methylbutyl (branched alkyl chain).

- Position 8 : Benzylidenehydrazinyl (lacks the 2-hydroxyl group present in the target’s hydroxybenzylidene).

- Key Data :

- Comparison : The absence of the 2-hydroxyl group on the benzylidene moiety reduces hydrogen-bonding capacity, which may lower target selectivity. The 3-methylbutyl chain at position 7 is less polar than the target’s hydroxy-isopropoxypropyl group, suggesting differences in solubility and pharmacokinetics .

Structural and Functional Group Analysis

| Feature | Target Compound | Compound 7 (Pyrimidine-dione) | Benzylidenehydrazinyl Purine-dione |

|---|---|---|---|

| Core Structure | Purine-dione | Pyrimidine-dione | Purine-dione |

| Position 7 Substituent | 2-Hydroxy-3-isopropoxypropyl (polar, H-bond donor/acceptor) | Hydroxy-hydroxymethylpropyl (moderate polarity) | 3-Methylbutyl (nonpolar, lipophilic) |

| Position 8 Substituent | 2-Hydroxybenzylidenehydrazinyl (strong H-bonding via phenolic -OH) | N/A | Benzylidenehydrazinyl (weaker H-bonding) |

| Molecular Weight | ~434.4 g/mol (estimated) | 302.3 g/mol | 339.4 g/mol |

| Key Functional Groups | Hydroxy, isopropoxy, hydrazine, carbonyl | Methoxymethyl, hydroxy, carbonyl | Benzylidene, hydrazine, carbonyl |

Research Implications and Limitations

- Structural Insights: The target compound’s hydroxy-isopropoxypropyl chain and 2-hydroxybenzylidenehydrazinyl group likely enhance solubility and target engagement compared to analogs with nonpolar substituents .

- Analytical Challenges : Direct spectroscopic or crystallographic data for the target compound are absent in the provided evidence. Tools like Mercury CSD (for packing similarity analysis) and ORTEP-3 (for crystallographic visualization) could elucidate its 3D conformation and intermolecular interactions if structural data were available .

- Knowledge Gaps: No pharmacological or thermodynamic data (e.g., binding constants, logP) are provided, limiting functional comparisons. Further synthesis and testing are required to validate hypothesized bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.